Benzyl 2-(3-bromo-5-fluorophenoxy)acetate
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Overview
Description
Benzyl 2-(3-bromo-5-fluorophenoxy)acetate: is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group attached to an acetate moiety, which is further substituted with a 3-bromo-5-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-bromo-5-fluorophenoxy)acetate typically involves the esterification of 2-(3-bromo-5-fluorophenoxy)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(3-bromo-5-fluorophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 3-bromo-5-fluorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation of the benzyl group.
Major Products:
Nucleophilic substitution: Products include substituted phenoxyacetates with different functional groups replacing the bromine atom.
Hydrolysis: The major products are 2-(3-bromo-5-fluorophenoxy)acetic acid and benzyl alcohol.
Oxidation: The major products are benzaldehyde or benzoic acid, depending on the extent of oxidation.
Scientific Research Applications
Chemistry: Benzyl 2-(3-bromo-5-fluorophenoxy)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(3-bromo-5-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms in the phenoxy group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The ester bond can be hydrolyzed by esterases, releasing the active phenoxyacetic acid derivative, which can then exert its effects on the target molecules.
Comparison with Similar Compounds
- Benzyl 2-(3-chloro-5-fluorophenoxy)acetate
- Benzyl 2-(3-bromo-4-fluorophenoxy)acetate
- Benzyl 2-(3-bromo-5-chlorophenoxy)acetate
Comparison: Benzyl 2-(3-bromo-5-fluorophenoxy)acetate is unique due to the specific substitution pattern on the phenoxy group. The presence of both bromine and fluorine atoms can influence the compound’s reactivity and biological activity. Compared to similar compounds with different halogen substitutions, this compound may exhibit distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl 2-(3-bromo-5-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c16-12-6-13(17)8-14(7-12)19-10-15(18)20-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBMEIJRNJFULR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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